2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one
Overview
Description
CL-329167 is a small molecule drug that acts as an angiotensin type 1 receptor antagonist. It is primarily investigated for its potential use in the treatment of hypertension. The compound was initially developed by Pfizer Inc. and has shown promising results in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-329167 involves several key steps:
Cyclization: The cyclization of 2-amino-5-iodobenzoic acid with pentanoic anhydride in a basic medium produces 2-butyl-6-iodoquinazolin-4(3H)-one.
Condensation: This intermediate is then condensed with carbon monoxide and methanol using palladium chloride (PdCl2) and triethylamine (TEA) to yield 2-butyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid methyl ester.
Grignard Reaction: The Grignard condensation of this ester with methylmagnesium bromide forms a tertiary alcohol.
Industrial Production Methods
The industrial production of CL-329167 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
CL-329167 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly at the quinazolinone moiety.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the iodobenzoic acid derivative stage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and methyl iodide are commonly employed.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can be further modified to enhance their pharmacological properties.
Scientific Research Applications
CL-329167 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying angiotensin receptor antagonists and their synthesis.
Biology: The compound is used in biological studies to understand the role of angiotensin receptors in various physiological processes.
Medicine: CL-329167 is investigated for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of new antihypertensive drugs and as a reference standard in quality control laboratories
Mechanism of Action
CL-329167 exerts its effects by antagonizing the angiotensin type 1 receptor. This receptor is involved in the regulation of blood pressure and fluid balance. By blocking this receptor, CL-329167 prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The compound also influences the nitric oxide and cyclic guanosine monophosphate pathways, which play a role in vasodilation and blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin type 1 receptor antagonist used to treat hypertension.
Valsartan: Similar to losartan, it is used for managing high blood pressure and heart failure.
Irbesartan: Another angiotensin receptor blocker with similar therapeutic uses.
Uniqueness
CL-329167 is unique in its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other angiotensin receptor antagonists. Its synthesis involves unique intermediates and reaction conditions that differentiate it from other compounds in the same class .
Properties
Molecular Formula |
C30H32N6O2 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C30H32N6O2/c1-5-6-11-27-31-26-17-16-22(30(2,3)38-4)18-25(26)29(37)36(27)19-20-12-14-21(15-13-20)23-9-7-8-10-24(23)28-32-34-35-33-28/h7-10,12-18H,5-6,11,19H2,1-4H3,(H,32,33,34,35) |
InChI Key |
XZCUIMYYMKTCBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(C=C(C=C2)C(C)(C)OC)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCCC1=NC2=C(C=C(C=C2)C(C)(C)OC)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CL-329167; CL 329167; CL329167. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.